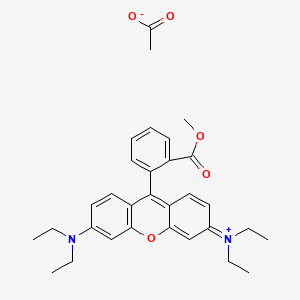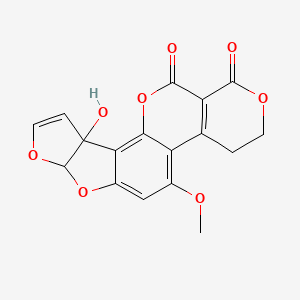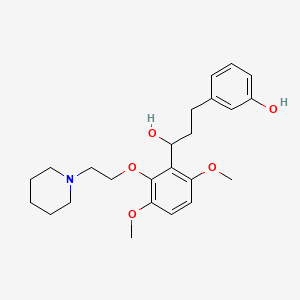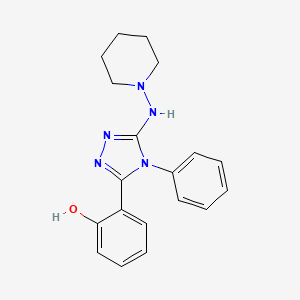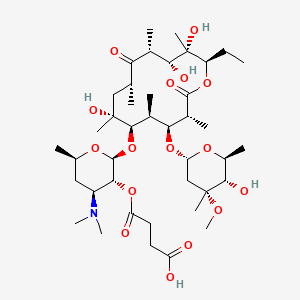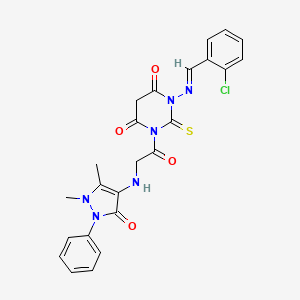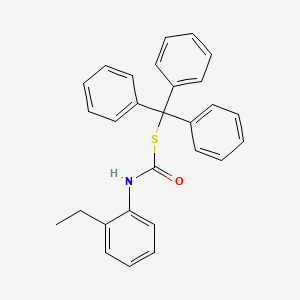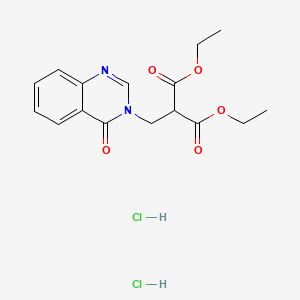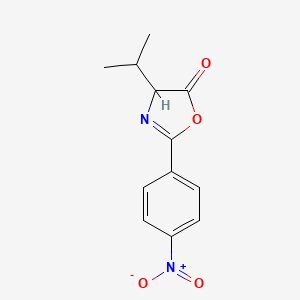
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxazolone ring, an isopropyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino acid derivative with an isocyanate, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while reduction can produce amino-substituted oxazolones.
Applications De Recherche Scientifique
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitrophenyl group plays a crucial role in these interactions, contributing to the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-chlorophenyl)-: Similar in structure but with a chlorophenyl group instead of a nitrophenyl group.
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-methylphenyl)-: Contains a methylphenyl group, leading to different chemical properties.
Uniqueness
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
14051-62-8 |
|---|---|
Formule moléculaire |
C12H12N2O4 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H12N2O4/c1-7(2)10-12(15)18-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7,10H,1-2H3 |
Clé InChI |
PXXPKYNNOOLTNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


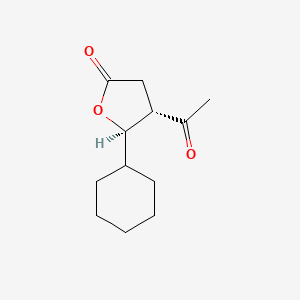

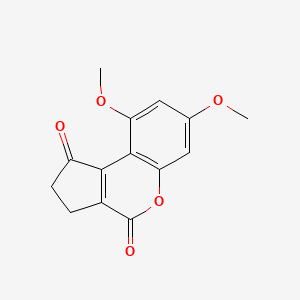
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
